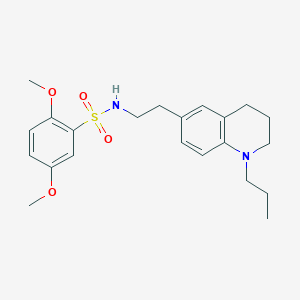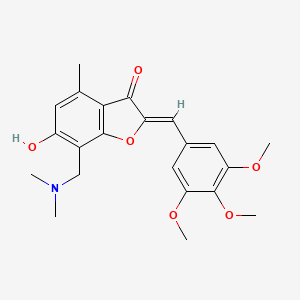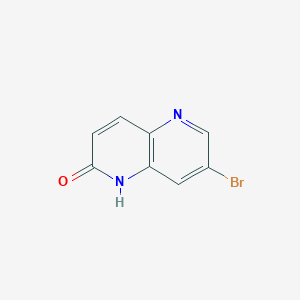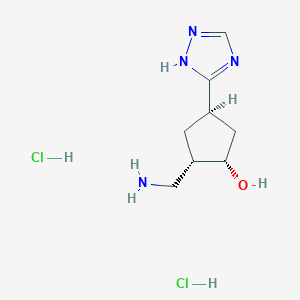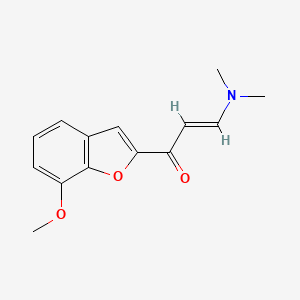
(E)-3-(dimethylamino)-1-(7-methoxy-1-benzofuran-2-yl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(dimethylamino)-1-(7-methoxy-1-benzofuran-2-yl)-2-propen-1-one, or more commonly referred to as DMAMBF, is a synthetic compound with a wide range of applications in both scientific research and industrial processes. It is a versatile compound with a wide range of properties and can be used in a variety of ways. DMAMBF is a colorless liquid with a sweet smell and has a boiling point of 141°C. It has a high boiling point and is highly soluble in water and other organic solvents such as ethanol and methanol. DMAMBF is a versatile compound that can be used in a variety of applications, including synthesis, catalysis, and analytical processes.
Mecanismo De Acción
DMAMBF is a versatile compound with a wide range of mechanisms of action. In organic synthesis, it acts as a nucleophile, meaning it can react with other molecules to form new molecules. In catalytic processes, it acts as a catalyst, meaning it can speed up a reaction without being consumed in the reaction. In analytical processes, it acts as a chromatographic or spectroscopic reagent, meaning it can be used to analyze the properties of a sample.
Biochemical and Physiological Effects
DMAMBF has a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic properties, and has been used to treat a variety of conditions, including arthritis, asthma, and cancer. It has also been found to have anti-bacterial and anti-fungal properties, and has been used to treat a variety of infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMAMBF has a number of advantages and limitations for use in lab experiments. One of the main advantages is that it is a versatile compound with a wide range of properties that can be used in a variety of ways. It is also a relatively stable compound that is not easily degraded under normal laboratory conditions. However, it is also a highly toxic compound and should be handled with extreme care.
Direcciones Futuras
There are a number of potential future directions for the use of DMAMBF. It could be used in the synthesis of new drugs, in the production of materials for use in electronics, and in the production of pigments. It could also be used in the development of new analytical techniques, such as chromatography and spectroscopy. Finally, it could be used in the development of new catalytic processes, such as the production of polymers and the synthesis of organic compounds.
Métodos De Síntesis
DMAMBF can be synthesized using a variety of methods. The most common method is a reaction between an amine and a benzofuran. This reaction is often referred to as a Mannich reaction. In this reaction, an amine and a benzofuran are reacted in the presence of a base, such as sodium hydroxide, and an acid catalyst, such as hydrochloric acid. The reaction produces DMAMBF as a product. Other methods of synthesis include the use of a Grignard reaction, a reaction between a Grignard reagent and a benzofuran, and a reaction between a Grignard reagent and an amine.
Aplicaciones Científicas De Investigación
DMAMBF is a versatile compound with a wide range of applications in scientific research. It is often used as a reagent in organic synthesis, as a catalyst in catalytic processes, and as an analytical tool in chromatography and spectroscopy. It is also used in the synthesis of drugs, in the production of pigments, and in the production of materials for use in electronics.
Propiedades
IUPAC Name |
(E)-3-(dimethylamino)-1-(7-methoxy-1-benzofuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-15(2)8-7-11(16)13-9-10-5-4-6-12(17-3)14(10)18-13/h4-9H,1-3H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYDMMXLOHLHIJ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC2=C(O1)C(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC2=C(O1)C(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(dimethylamino)-1-(7-methoxy-1-benzofuran-2-yl)-2-propen-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[b]thiophen-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone](/img/structure/B2619923.png)
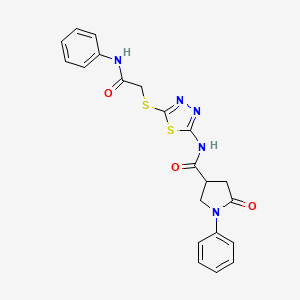
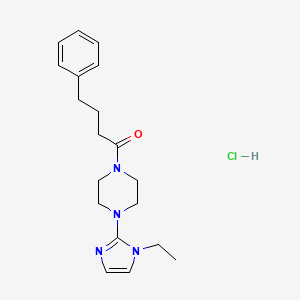
![2,5-dimethoxy-N-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide](/img/structure/B2619929.png)
![1-(3-Ethoxypropyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2619930.png)
![11-((2-(azepan-1-yl)ethyl)amino)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile](/img/structure/B2619932.png)
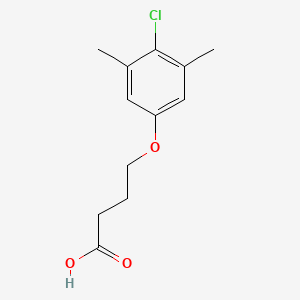
![N-(4-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2619934.png)
